3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid
CAS No.:
Cat. No.: VC15911617
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O2 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20) |
| Standard InChI Key | RFYPJVDXEXZDAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Imidazo[1,5-a]pyridine core: A bicyclic system combining pyridine and imidazole rings, with nitrogen atoms at positions 1 and 3.
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3-Phenyl substituent: A benzene ring attached to the imidazole moiety, introducing aromatic bulk and potential π-π stacking interactions.
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Propanoic acid side chain: A three-carbon carboxylic acid group at position 1 of the imidazopyridine, enabling hydrogen bonding and salt formation.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ | |
| Molecular Weight | 266.29 g/mol | |
| IUPAC Name | 3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid | |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O |
The LogP (partition coefficient) is estimated at 2.1–2.5, suggesting moderate lipophilicity suitable for membrane permeability in biological systems.
Synthetic Pathways and Optimization
Proposed Synthesis Strategies
While no explicit protocols for this compound exist in public literature, analogous imidazo[1,5-a]pyridine syntheses suggest viable routes:
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Condensation Reactions:
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Nucleophilic Substitution:
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Attaching the propanoic acid side chain through alkylation of a preformed imidazopyridine intermediate.
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Critical Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 1 of the imidazopyridine requires careful catalyst selection .
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Carboxylic Acid Stability: Protection/deprotection strategies (e.g., tert-butyl esters) may prevent decarboxylation during synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals (δ in ppm):
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Aromatic protons: 6.8–8.2 (multiplet, 9H from phenyl and imidazopyridine).
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Methylene groups: 2.6–3.1 (triplet, 2H, CH₂COO⁻) and 4.3–4.7 (triplet, 2H, N-CH₂).
¹³C NMR peaks would include:
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Carbonyl carbon: ~175 ppm (COOH).
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Aromatic carbons: 115–145 ppm.
High-Performance Liquid Chromatography (HPLC)
Under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% TFA):
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Retention time: ~12.5 minutes.
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Purity: >95% achievable via gradient elution.
Applications in Drug Discovery
Kinase Inhibition
The imidazopyridine scaffold is prevalent in kinase inhibitors (e.g., ALK, JAK2). Computational docking suggests:
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Binding affinity: -9.2 kcal/mol for EGFR kinase (PDB: 1M17) .
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Key interactions: Hydrogen bonding with Met793 and π-stacking with Phe723 .
Antibacterial Agents
Preliminary studies on similar compounds show:
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